![molecular formula C7H13BN2O2 B2953118 1-Butylpyrazole-4-boronic acid CAS No. 2096331-96-1](/img/structure/B2953118.png)
1-Butylpyrazole-4-boronic acid
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Overview
Description
1-Butylpyrazole-4-boronic acid is a chemical compound with the molecular formula C7H13BN2O2 . It is used as a reagent in various chemical reactions .
Chemical Reactions Analysis
Boronic acid-based compounds, such as 1-Butylpyrazole-4-boronic acid, are known to participate in cis-diol conjugation, one of the best-studied reactions among reversible click reactions . Pyrazole derivatives can also undergo various reactions due to the nature of their substituent groups .
Scientific Research Applications
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These can be homogeneous assays or heterogeneous detection systems .
Organic Synthesis
Pyrazole structures act as both a directing and transforming group in organic synthesis. They are fundamental elements present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Medicinal Chemistry
Boronic acids have been explored for their potential as drugs for a wide range of diseases due to their presence in therapeutic drugs like Bortezomib .
Agricultural Chemicals
Pyrazoles are known to exhibit diverse agricultural activities, which could imply that “1-Butylpyrazole-4-boronic acid” may find applications in the development of new agricultural chemicals .
Biological Imaging
Pyrazole derivatives have been used in metal organic frameworks (MOFs) for biological imaging purposes .
Environmental Monitoring
Similarly, pyrazole-based MOFs have applications in environmental monitoring, which could extend to “1-Butylpyrazole-4-boronic acid” given its pyrazole core .
Future Directions
Pyrazole derivatives, including 1-Butylpyrazole-4-boronic acid, continue to be an area of interest in chemical research due to their diverse structural significance and biological activities . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their potential applications in various fields .
Mechanism of Action
Target of Action
1-Butylpyrazole-4-boronic acid is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazole derivatives have been found to exhibit a wide range of biological activities and can be used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases . .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit cytokine signal transduction via inhibition of JAK1 and JAK2, leading to antiproliferative and proapoptotic effects .
Biochemical Pathways
1-Butylpyrazole-4-boronic acid is a boronic acid derivative, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In SM coupling, the boronic acid undergoes transmetalation with palladium, a process where the boronic acid transfers its organic group to palladium . This reaction is part of a larger biochemical pathway that leads to the formation of carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are susceptible to oxidation, especially under aerobic conditions .
Result of Action
Given its potential use in sm coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of 1-Butylpyrazole-4-boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are highly susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the action, efficacy, and stability of 1-Butylpyrazole-4-boronic acid can be significantly affected by the presence of oxidants in its environment .
properties
IUPAC Name |
(1-butylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJWRDQDMVDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyrazole-4-boronic acid |
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